molecular formula C12H20N2O3S2 B11834828 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-

2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-

Cat. No.: B11834828
M. Wt: 304.4 g/mol
InChI Key: RXNBBGFFAMRVRB-NSHDSACASA-N
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Description

2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique thieno-thiazine structure, which includes a sulfonamide group. The presence of this group is crucial for its biological activity and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and thiazine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the thieno-thiazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce amines .

Scientific Research Applications

2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of various organic compounds.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly as a carbonic anhydrase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can affect various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- lies in its specific thieno-thiazine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H20N2O3S2

Molecular Weight

304.4 g/mol

IUPAC Name

(4R)-N-ethyl-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-amine

InChI

InChI=1S/C12H20N2O3S2/c1-3-13-11-9-14(6-4-7-17-2)19(15,16)12-10(11)5-8-18-12/h5,8,11,13H,3-4,6-7,9H2,1-2H3/t11-/m0/s1

InChI Key

RXNBBGFFAMRVRB-NSHDSACASA-N

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=CS2)CCCOC

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=CS2)CCCOC

Origin of Product

United States

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